molecular formula C12H14N2 B2792179 (2R)-2-Isoquinolin-6-ylpropan-1-amine CAS No. 2248200-93-1

(2R)-2-Isoquinolin-6-ylpropan-1-amine

Cat. No.: B2792179
CAS No.: 2248200-93-1
M. Wt: 186.258
InChI Key: WJYWIPHORFQBFQ-VIFPVBQESA-N
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Description

(2R)-2-Isoquinolin-6-ylpropan-1-amine is a chiral amine compound with a unique structure that includes an isoquinoline ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Isoquinolin-6-ylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available isoquinoline derivatives.

    Chiral Resolution: The chiral center at the 2-position is introduced using chiral catalysts or chiral auxiliaries.

    Amine Introduction: The amine group is introduced through reductive amination or other amination reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Isoquinolin-6-ylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(2R)-2-Isoquinolin-6-ylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders and other diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-Isoquinolin-6-ylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Isoquinolin-6-ylpropan-1-amine: The enantiomer of the compound, which may have different biological activities.

    Isoquinoline derivatives: Compounds with similar structures but different substituents on the isoquinoline ring.

Uniqueness

(2R)-2-Isoquinolin-6-ylpropan-1-amine is unique due to its specific chiral configuration and the presence of the isoquinoline ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(2R)-2-isoquinolin-6-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9(7-13)10-2-3-12-8-14-5-4-11(12)6-10/h2-6,8-9H,7,13H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYWIPHORFQBFQ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC2=C(C=C1)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC2=C(C=C1)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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